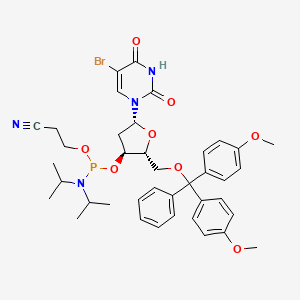
Bromo-2'-deoxyuridine oce phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-2’-deoxyuridine oce phosphoramidite is a synthetic nucleoside analogue that is structurally similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of molecular biology, biochemistry, and medical research due to its ability to be incorporated into DNA during replication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-2’-deoxyuridine oce phosphoramidite typically involves the bromination of 2’-deoxyuridine followed by the protection of the hydroxyl groups and subsequent phosphoramidite formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in an organic solvent such as acetonitrile or dichloromethane. The protected nucleoside is then reacted with a phosphoramidite reagent to form the final product .
Industrial Production Methods
Industrial production of Bromo-2’-deoxyuridine oce phosphoramidite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process and maintain consistency .
化学反応の分析
Types of Reactions
Bromo-2’-deoxyuridine oce phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The phosphoramidite group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while hydrolysis results in the formation of the corresponding deprotected nucleoside .
科学的研究の応用
Bromo-2’-deoxyuridine oce phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogues.
Biology: Employed in cell proliferation assays to label dividing cells and track DNA synthesis.
Medicine: Utilized in cancer research to study the effects of DNA replication inhibitors and radiosensitizers.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
作用機序
Bromo-2’-deoxyuridine oce phosphoramidite exerts its effects by being incorporated into DNA during the S phase of the cell cycle. Once incorporated, it can be detected using specific antibodies, allowing researchers to track cell proliferation and DNA synthesis. The bromine atom in the compound can also act as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment .
類似化合物との比較
Similar Compounds
5-Bromo-2’-deoxyuridine: A closely related compound used for similar applications.
5-Iodo-2’-deoxyuridine: Another halogenated nucleoside analogue with similar properties.
5-Chloro-2’-deoxyuridine: A less commonly used analogue with similar applications.
Uniqueness
Bromo-2’-deoxyuridine oce phosphoramidite is unique due to its specific incorporation into DNA and its ability to be used in a wide range of applications, from basic research to clinical studies. Its versatility and effectiveness in labeling proliferating cells make it a valuable tool in various scientific disciplines .
特性
CAS番号 |
142246-64-8 |
|---|---|
分子式 |
C39H46BrN4O8P |
分子量 |
809.7 g/mol |
IUPAC名 |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H46BrN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1 |
InChIキー |
VWNYGIQUZLZCRC-QMTPQUJBSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)Br |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















